molecular formula C19H23ClN2O5S B2452880 1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-(2-methoxyphenyl)piperazine CAS No. 1903097-54-0

1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-(2-methoxyphenyl)piperazine

Cat. No. B2452880
CAS RN: 1903097-54-0
M. Wt: 426.91
InChI Key: YTPGKAVIZFLUGS-UHFFFAOYSA-N
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Description

1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-(2-methoxyphenyl)piperazine, commonly known as CDMB-4-MeOPP, is a chemical compound that belongs to the class of piperazine derivatives. It is a potent and selective agonist of the serotonin 5-HT1A receptor, which is a G protein-coupled receptor that regulates various physiological and behavioral functions in the central nervous system. CDMB-4-MeOPP has gained significant attention in the scientific community due to its potential applications in research and drug development.

Mechanism of Action

The mechanism of action of CDMB-4-MeOPP involves the activation of the 5-HT1A receptor, which is coupled to the G protein signaling pathway. Upon activation, the receptor stimulates the production of cyclic adenosine monophosphate (cAMP) and activates downstream signaling cascades that modulate various cellular functions. CDMB-4-MeOPP has been shown to selectively activate the 5-HT1A receptor without affecting other serotonin receptor subtypes, making it a valuable tool for studying the specific effects of 5-HT1A receptor activation.
Biochemical and Physiological Effects:
CDMB-4-MeOPP has been shown to produce a range of biochemical and physiological effects upon activation of the 5-HT1A receptor. It has been demonstrated to have anxiolytic and antidepressant-like effects in animal models, suggesting its potential as a therapeutic agent for mood and anxiety disorders. CDMB-4-MeOPP has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses. Additionally, CDMB-4-MeOPP has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

CDMB-4-MeOPP has several advantages for lab experiments, including its high potency and selectivity for the 5-HT1A receptor. It can be used at low concentrations to selectively activate the receptor without affecting other serotonin receptor subtypes. CDMB-4-MeOPP can also be used in a variety of experimental paradigms, including in vitro assays, ex vivo tissue preparations, and in vivo animal models. However, there are also limitations to the use of CDMB-4-MeOPP in lab experiments, including its potential for off-target effects and limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on CDMB-4-MeOPP. One potential direction is the investigation of its therapeutic potential for mood and anxiety disorders. CDMB-4-MeOPP may have advantages over existing drugs that target the 5-HT1A receptor, such as improved selectivity and reduced side effects. Another direction is the exploration of its neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, CDMB-4-MeOPP may have potential applications in the study of the molecular mechanisms underlying the regulation of stress responses and the HPA axis. Further research is needed to fully understand the potential applications of CDMB-4-MeOPP in scientific research and drug development.

Synthesis Methods

The synthesis of CDMB-4-MeOPP involves a multi-step process that starts with the reaction of 2-methoxyphenyl magnesium bromide with 4-chloro-2,5-dimethoxybenzenesulfonyl chloride. The resulting intermediate is then converted into the final product through a series of reactions involving piperazine and other reagents. The synthesis method of CDMB-4-MeOPP has been optimized to achieve high yields and purity, making it suitable for large-scale production.

Scientific Research Applications

CDMB-4-MeOPP has been extensively studied for its potential applications in scientific research. It has been shown to selectively activate the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress responses. CDMB-4-MeOPP can be used as a tool compound to study the physiological and behavioral effects of 5-HT1A receptor activation in animal models. It can also be used to investigate the molecular mechanisms underlying the therapeutic effects of drugs that target the 5-HT1A receptor, such as antidepressants and anxiolytics.

properties

IUPAC Name

1-(4-chloro-2,5-dimethoxyphenyl)sulfonyl-4-(2-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O5S/c1-25-16-7-5-4-6-15(16)21-8-10-22(11-9-21)28(23,24)19-13-17(26-2)14(20)12-18(19)27-3/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPGKAVIZFLUGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)OC)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-(2-methoxyphenyl)piperazine

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